molecular formula C12H15NO B3054768 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- CAS No. 61864-62-8

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-

Cat. No.: B3054768
CAS No.: 61864-62-8
M. Wt: 189.25 g/mol
InChI Key: AGFHSNBWCCFYKZ-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a fused bicyclic system with a tert-butyl group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of a substituted phthalimide with a tert-butylamine can lead to the formation of the desired isoindolone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.

Chemical Reactions Analysis

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:

  • 1H-Isoindol-1-one, 2-methyl-2,3-dihydro-
  • 1H-Isoindol-1-one, 2-phenyl-2,3-dihydro- These compounds share a similar core structure but differ in their substituents, which can influence their reactivity and biological activities. The presence of the tert-butyl group in 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- makes it unique, potentially affecting its steric and electronic properties.

Properties

CAS No.

61864-62-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-tert-butyl-3H-isoindol-1-one

InChI

InChI=1S/C12H15NO/c1-12(2,3)13-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3

InChI Key

AGFHSNBWCCFYKZ-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CC2=CC=CC=C2C1=O

Canonical SMILES

CC(C)(C)N1CC2=CC=CC=C2C1=O

Origin of Product

United States

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